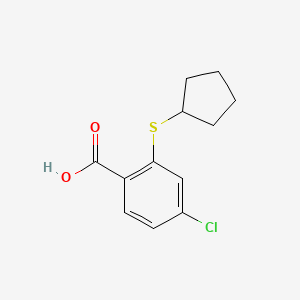
4-氯-2-(环戊基硫基)苯甲酸
描述
4-Chloro-2-(cyclopentylsulfanyl)benzoic acid: is an organic compound with the molecular formula C12H13ClO2S It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a cyclopentylsulfanyl group
科学研究应用
Chemistry: In chemistry, 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials, catalysts, and ligands for various chemical reactions.
Biology: In biological research, this compound may be used to study the effects of sulfur-containing benzoic acid derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.
Medicine: Although specific medical applications of 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid are not well-documented, derivatives of benzoic acid are known for their antimicrobial and anti-inflammatory properties. This compound could potentially be explored for similar therapeutic uses.
Industry: In industry, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. Its unique structure makes it a valuable intermediate in the synthesis of various functional materials.
安全和危害
The safety data sheet for a similar compound, 4-Chlorobenzoic acid, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle “4-Chloro-2-(cyclopentylsulfanyl)benzoic acid” with appropriate safety precautions, including the use of personal protective equipment and adequate ventilation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid typically involves the introduction of the cyclopentylsulfanyl group to a chlorinated benzoic acid derivative. One common method is the nucleophilic substitution reaction, where 4-chlorobenzoic acid is reacted with cyclopentylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: NaH, K2CO3, DMF, DMSO
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted benzoic acid derivatives
作用机制
The mechanism of action of 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. The cyclopentylsulfanyl group can influence the compound’s binding affinity and specificity, while the chlorine atom can affect its reactivity and stability. The exact pathways and molecular targets would vary based on the context of its use in research or industry.
相似化合物的比较
- 4-Chloro-2-(methylsulfanyl)benzoic acid
- 4-Chloro-2-(ethylsulfanyl)benzoic acid
- 4-Chloro-2-(propylsulfanyl)benzoic acid
Comparison: Compared to its similar compounds, 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid has a unique cyclopentylsulfanyl group, which can impart different steric and electronic properties. This uniqueness can affect its reactivity, binding interactions, and overall stability, making it suitable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
4-chloro-2-cyclopentylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2S/c13-8-5-6-10(12(14)15)11(7-8)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSFYEQJVOACAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



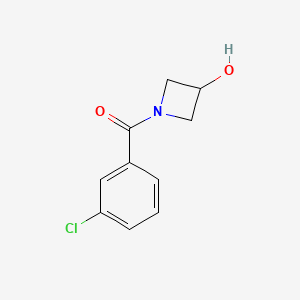
![[1-(2-Methylpropyl)cyclopentyl]methanamine](/img/structure/B1428835.png)
![[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428836.png)
![3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428838.png)

![3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1428841.png)
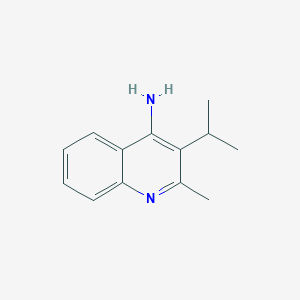
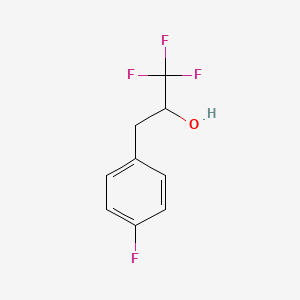
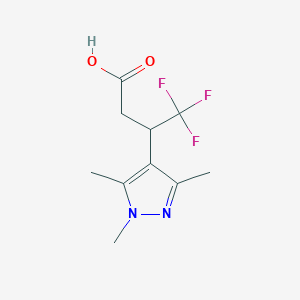
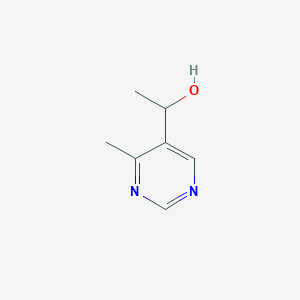
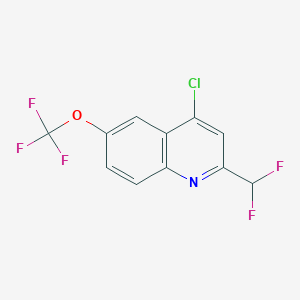
![1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine](/img/structure/B1428852.png)
![N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428853.png)
